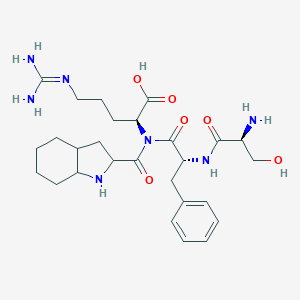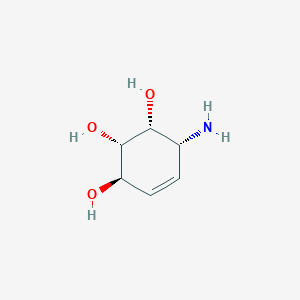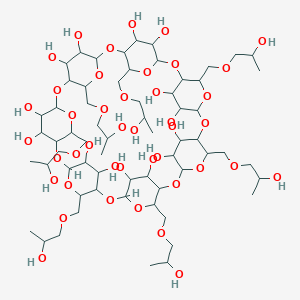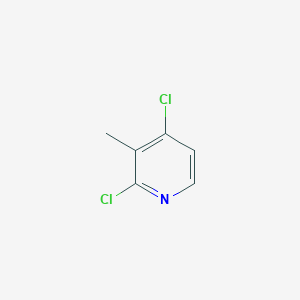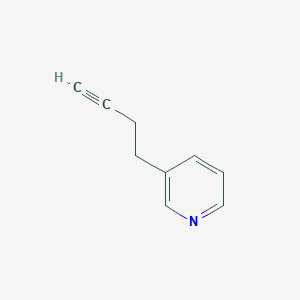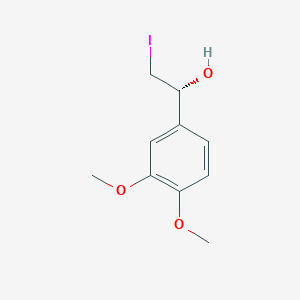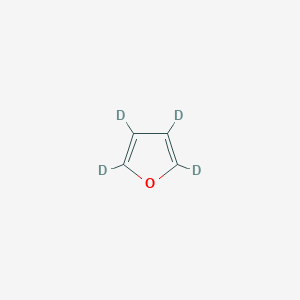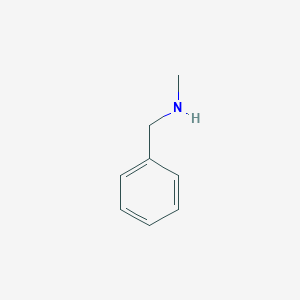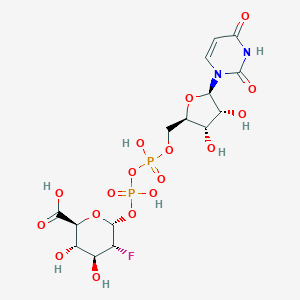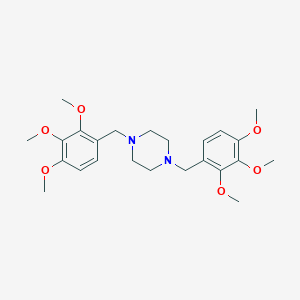
1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
Übersicht
Beschreibung
The compound "1,4-Bis(2,3,4-trimethoxybenzyl)piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives have been extensively studied for various pharmacological properties, including cerebral vasodilation, anti-tumor, antibacterial, and antioxidant activities . The trimethoxybenzyl substitution on the piperazine ring is of particular interest due to its potential for enhanced biological activity.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 1,4-bis(3-bromopropionyl)piperazine derivatives involves the use of aminodithiocarboxylate to produce compounds with potential anti-tumor activity . Similarly, the synthesis of 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine as antioxidants is carried out through the Mannich reaction using p-t-butylphenol, paraformaldehyde, and piperazine . The synthesis of related compounds to study their biological activities is a common theme in the research of piperazine derivatives .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. The presence of the trimethoxybenzyl group in the molecule may influence its binding to biological targets, such as enzymes or receptors. The structure-activity relationship (SAR) is often explored by synthesizing various analogs and assessing their biological activities .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which are essential for their synthesis and modification. For example, the condensation reactions are used to create Schiff bases with potential antibacterial activity . The reactivity of the piperazine moiety allows for the introduction of different substituents, which can lead to the discovery of compounds with improved pharmacological profiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are important for their pharmacokinetic and pharmacodynamic profiles. For example, the antioxidant activity of 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine was evaluated using the DPPH free radical method, and the compound showed potential as an antioxidant with a specific IC50 value . These properties are often optimized to enhance the drug-like characteristics of the compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Development
Antimigraine Drug Synthesis : The compound has been utilized in the synthesis of antimigraine drugs like Lomerizine. This synthesis involves a five-step process starting from bis(4-fluorophenyl)methanone, suitable for large-scale preparation (Narsaiah & Kumar, 2010).
Cerebral Vasodilators : Derivatives of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine have been synthesized and identified as cerebral vasodilators. These compounds include metabolites of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (KB-2796), a known cerebral vasodilator (Ohtaka et al., 1989).
Chemical Analysis and Characterization
Metabolite Analysis : The metabolites of KB-2796 in rats were extensively studied, highlighting the biotransformation pathways in vivo. This research provides crucial insights into the metabolism of related compounds (Kawashima, Satomi, & Awata, 1991).
Titanium Imido Complexes : Research into new titanium imido complexes with piperazine-based ligands has included derivatives of 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine. These studies contribute to the understanding of organometallic chemistry and complex formation (Lloyd et al., 1999).
Antibacterial and Antioxidant Properties
Bacterial Biofilm Inhibition : Novel compounds derived from 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine demonstrated potent antibacterial efficacies, particularly against E. coli, S. aureus, and S. mutans. This research contributes to the development of new antibacterial agents (Mekky & Sanad, 2020).
Antioxidant Synthesis : The compound has been used in synthesizing antioxidants like 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin, showing potential in free radical scavenging and oxidative stress reduction (Prabawati, 2016).
Medicinal Chemistry and Pharmacokinetics
QSAR Analysis of Derivatives : Quantitative structure-activity relationship (QSAR) analysis of trimetazidine derivatives, including those related to 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine, has been conducted to understand the molecular structure and binding affinity in medicinal applications (Slavov et al., 2004).
Cardioprotection Research : Trimetazidine, a derivative, has shown cardioprotective effects when administered before reperfusion in ischemia/reperfusion models, highlighting its potential in cardiac therapy (Khan et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,4-bis[(2,3,4-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O6/c1-27-19-9-7-17(21(29-3)23(19)31-5)15-25-11-13-26(14-12-25)16-18-8-10-20(28-2)24(32-6)22(18)30-4/h7-10H,11-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYPCHFFOGTJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386830 | |
| Record name | 1,4-bis(2,3,4-trimethoxybenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2,3,4-trimethoxybenzyl)piperazine | |
CAS RN |
1257-19-8 | |
| Record name | 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001257198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-bis(2,3,4-trimethoxybenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-BIS((2,3,4-TRIMETHOXYPHENYL)METHYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN4K7E3V8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)
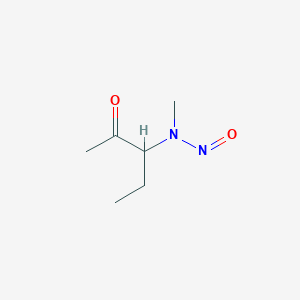
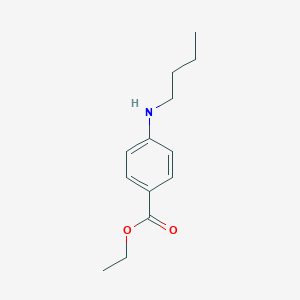
![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)
